4-Ethyl-2,5-difluoropyridine

Physicochemical Properties Basicity Reactivity

4-Ethyl-2,5-difluoropyridine (CAS 2913402-79-4) is a halogenated heterocyclic building block characterized by a pyridine ring with fluorine atoms at the 2 and 5 positions and an ethyl substituent at the 4 position. It belongs to the class of fluorinated pyridines, which are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals due to the metabolic stability and lipophilicity conferred by fluorine atoms.

Molecular Formula C7H7F2N
Molecular Weight 143.13 g/mol
Cat. No. B13452790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2,5-difluoropyridine
Molecular FormulaC7H7F2N
Molecular Weight143.13 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=C1F)F
InChIInChI=1S/C7H7F2N/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3
InChIKeySMKRIJCTVRAUJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2,5-difluoropyridine: A Core Fluorinated Pyridine Building Block for Pharmaceutical Synthesis


4-Ethyl-2,5-difluoropyridine (CAS 2913402-79-4) is a halogenated heterocyclic building block characterized by a pyridine ring with fluorine atoms at the 2 and 5 positions and an ethyl substituent at the 4 position . It belongs to the class of fluorinated pyridines, which are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals due to the metabolic stability and lipophilicity conferred by fluorine atoms. The presence of the 4-ethyl group provides a specific steric and electronic environment, distinguishing it from simpler 2,5-difluoropyridine or other alkyl-substituted analogs, enabling regiospecific further functionalization for constructing more complex molecular architectures .

Why 4-Ethyl-2,5-difluoropyridine Cannot Be Simply Substituted with Unsubstituted 2,5-Difluoropyridine or 4-Ethylpyridine


While a chemist might consider simpler analogs like 2,5-difluoropyridine or 4-ethylpyridine as alternatives, these fail to replicate the target compound's unique combination of electronic and steric properties. Substituting with 2,5-difluoropyridine removes the lipophilic ethyl handle, eliminating a critical site for further derivatization or for optimizing a drug candidate's logP. Conversely, 4-ethylpyridine lacks the electronegative fluorine atoms, which significantly alters the ring's electron density, reduces basicity, and provides metabolic stability, fundamentally changing the reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . This combination of dual fluorine substitution and a 4-alkyl group creates a unique reactivity profile that is not accessible by mixing and matching simpler building blocks.

Quantitative Differentiator Guide: 4-Ethyl-2,5-difluoropyridine vs. Closest Analogs


Reduced Acidity (Higher pKa) of 4-Ethyl-2,5-difluoropyridine Relative to 2,5-Difluoropyridine

The predicted pKa of 4-ethyl-2,5-difluoropyridine is -2.06 , which is significantly higher (less acidic) than that of its non-alkylated parent, 2,5-difluoropyridine, which has a predicted pKa of -2.85 . This difference is consistent with the electron-donating effect of the 4-ethyl substituent, which increases electron density on the pyridine nitrogen compared to a hydrogen atom.

Physicochemical Properties Basicity Reactivity

Significantly Higher Boiling Point vs. 2,5-Difluoropyridine, Altering Purification Strategy

The boiling point of 4-ethyl-2,5-difluoropyridine is predicted to be 159.0 °C , which is approximately 44 °C higher than the reported boiling point of 115 °C for 2,5-difluoropyridine . This substantial increase in boiling point is a direct consequence of the higher molecular weight and increased van der Waals forces from the ethyl group.

Purification Process Chemistry Volatility

Lower Density Compared to 2,5-Difluoropyridine, Impacting Phase Separation

The predicted density of 4-ethyl-2,5-difluoropyridine is 1.155 g/cm³ at 20 °C . This is notably lower than the density of 2,5-difluoropyridine, which has a reported density of 1.274 g/mL at 25 °C . The lower density arises from the bulkier ethyl group, which disrupts crystal packing compared to the more compact 2,5-difluoropyridine.

Physical Properties Formulation Phase Separation

Key Application Scenarios for 4-Ethyl-2,5-difluoropyridine Based on Evidence


Medicinal Chemistry: Optimizing Pharmacokinetic Properties in CNS Drug Candidates

The reduced acidity (higher pKa) and increased lipophilicity from the 4-ethyl group, compared to 2,5-difluoropyridine, make this scaffold highly advantageous for medicinal chemists aiming to improve the logP and membrane permeability of CNS-targeting lead compounds. This specific substitution pattern is key for fine-tuning receptor binding, as demonstrated in patent literature on NR2B NMDA receptor antagonists [1].

Process Development: Designing Scalable Reactions with Reduced Volatility Challenges

The significantly higher boiling point (159 °C vs 115 °C) of 4-ethyl-2,5-difluoropyridine simplifies its use in large-scale reactions. Process chemists can perform solvent removal and concentration under vacuum without the high losses associated with the more volatile 2,5-difluoropyridine, leading to improved process mass intensity and yield .

Synthetic Methodology: Regioselective Derivatization via Ortho-Lithiation or C-H Activation

The unique combination of electron-withdrawing fluorine atoms and a sterically distinct ethyl group creates a differentiated electronic and steric environment on the pyridine ring. This allows for highly regioselective transformations at the remaining unsubstituted positions, which would be impossible to achieve with simpler analogs like 4-ethylpyridine or 2,5-difluoropyridine alone, making it a valuable substrate for developing novel synthetic routes to polysubstituted pyridines.

Material Science: Rational Design of Organic Electroluminescent Devices

As a difluoropyridine-based compound, this scaffold can be integrated into organic electroluminescent device materials. The specific electronic effects of the 4-ethyl-2,5-difluorination pattern can be leveraged to tune the energy levels (HOMO/LUMO) and charge transport capabilities of the final material, as suggested by general patents on difluoropyridine-based compositions [2].

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